molecular formula C13H13FN6O2S B4812296 N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4812296
M. Wt: 336.35 g/mol
InChI Key: XIIORBPNINKJCL-UHFFFAOYSA-N
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Description

N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a triazole ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazole intermediate.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the triazole intermediate with a suitable hydrazine derivative under acidic or basic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of N4-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as cell signaling and metabolism.

    Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    AB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group but different pharmacological properties.

    ADB-FUBICA: Another synthetic cannabinoid with structural similarities but distinct biological activities.

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6O2S/c1-19-8-12(6-16-19)23(21,22)18-13-15-9-20(17-13)7-10-3-2-4-11(14)5-10/h2-6,8-9H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIORBPNINKJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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